tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Description
tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. The tert-butyloxycarbonyl (Boc) group at position 5 acts as a protective group, enhancing solubility and stability during synthetic processes. The 3-cyano substituent confers electron-withdrawing properties, influencing reactivity and serving as a precursor for further functionalization. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
tert-butyl 3-cyano-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)10(6-13)15-14-9/h4-5,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMZWGSZOHMZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step A: Formation of tert-Butyl 3-amino-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Starting from tert-butyl 5-cyano-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate and an aryl hydrazine derivative.
- Reactants are dissolved in ethanol with 2N hydrochloric acid and stirred at 50°C for 1 hour.
- After cooling to 0°C, sodium hydroxide and di-tert-butyl dicarbonate are added to protect the amine as a tert-butyl carbamate.
- The product is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.
- Yield: approximately 70%.
Step B: Ureido Derivative Formation
- The amino intermediate is reacted with 2-isocyanato-1,1-dimethoxyethane in pyridine at room temperature for about 3 hours.
- Diethylamine is added to quench the reaction, followed by water addition.
- The resulting solid is filtered and dried.
- Yield: approximately 84%.
Step C: Cyclization and Final Functionalization
- The ureido intermediate is treated with formic acid at room temperature for 21 hours.
- Concentration and solvent exchange with toluene are performed.
- The residue is dissolved in dichloromethane and treated with hydrogen chloride in dioxane.
- After concentration and solvent removal, the final product tert-butyl 2-(4-fluoro-3,5-dimethylphenyl)-3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is obtained.
- Yield: approximately 71%.
This method highlights the use of protecting groups and stepwise functional group transformations to achieve the desired pyrazolopyridine structure with high regioselectivity and yield.
Alkylation and Regioselectivity Approaches
Research on related tetrahydro-pyrazolopyridine derivatives shows that alkylation of the pyrazole ring can be efficiently achieved with excellent regioselectivity (>99% N1-isomer) using sodium hydride in anhydrous toluene at room temperature. This approach is valuable for introducing alkyl substituents that may be precursors or analogs of the cyano-substituted target compound.
- The reaction involves stirring the pyrazolopyridine precursor with sodium hydride followed by the alkyl halide.
- Workup includes washing with water, aqueous potassium carbonate, and citric acid solutions.
- Purification is done by rotary evaporation and chromatographic methods.
- Yields for such alkylations are high, around 95%.
- Characterization includes NMR and LC-MS confirming the structure and purity.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Product Description | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | Cyclization & protection | Ethanol, 2N HCl, NaOH, di-tert-butyl dicarbonate, 0-50°C | tert-Butyl 3-amino-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | 70 | Silica gel chromatography for purification |
| B | Ureido formation | Pyridine, 2-isocyanato-1,1-dimethoxyethane, diethylamine, RT | tert-Butyl 3-(3-(2,2-dimethoxyethyl)ureido)-2-substituted pyrazolopyridine | 84 | Filtration and drying of solid product |
| C | Cyclization & acid treatment | Formic acid, DCM, HCl in dioxane, RT | tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | 71 | Solvent removal under reduced pressure |
| Alkylation | N-alkylation of pyrazole ring | NaH in toluene, alkyl halide, RT | N1-alkylated pyrazolopyridine derivatives | ~95 | >99% regioselectivity, TLC and LC-MS used |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography is the standard purification method after each synthetic step to isolate the desired product and remove impurities.
- Spectroscopy: LC-MS (ESI) is routinely used for molecular weight confirmation. ^1H and ^13C NMR spectroscopy provide structural verification and purity assessment.
- Crystallization and filtration: Applied particularly in the isolation of solid intermediates and final products to improve purity and yield.
Research Findings and Considerations
- The use of di-tert-butyl dicarbonate effectively protects amine groups, facilitating subsequent transformations.
- Sodium hydride-mediated alkylation provides excellent regioselectivity for pyrazole functionalization, which is crucial for synthesizing structurally defined analogs.
- Acid-mediated cyclization steps require careful control of temperature and reaction time to optimize yield and avoid side reactions.
- The described methods are scalable and have been demonstrated with yields ranging from 70% to 95%, indicating robustness for potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
This compound has been studied for its potential in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that modifications in the pyrazolo ring can enhance the anticancer properties of related compounds .
- Anti-inflammatory Properties : Compounds similar to tert-butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine have demonstrated significant anti-inflammatory effects in preclinical models. These findings suggest that such compounds could be developed into therapeutic agents for treating inflammatory diseases .
- Neuroprotective Effects : Some studies have indicated that pyrazolo derivatives may possess neuroprotective properties. This is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders where oxidative stress plays a crucial role .
Synthetic Applications
tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of more complex heterocyclic compounds. The presence of the cyano group allows for further functionalization through nucleophilic substitution reactions .
- Drug Development : Its structural features make it an attractive candidate for the development of new drugs targeting various biological pathways. The ability to modify the tert-butyl and cyano groups enhances its pharmacological profile .
Data Table: Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | , |
| Anti-inflammatory | Reduction of inflammation markers | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
-
Anticancer Research :
A study published in a peer-reviewed journal highlighted the synthesis of various pyrazolo derivatives including this compound and their evaluation against human cancer cell lines. The results indicated a promising cytotoxic effect with IC50 values lower than those of standard chemotherapeutics used in clinical settings . -
Neuroprotection Study :
Another research article focused on the neuroprotective effects of pyrazolo derivatives in models of oxidative stress-induced neuronal damage. The study found that these compounds significantly reduced neuronal death and improved cognitive function in treated animals compared to controls .
Mechanism of Action
The mechanism of action of tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural versatility of the pyrazolo[4,3-c]pyridine scaffold allows for diverse substitutions at position 3 and other sites. Below is a systematic comparison with key analogs:
Substituent Variations at Position 3
Key Observations:
- Electron-Withdrawing Groups (e.g., -CN, -CHO): Enhance electrophilicity, facilitating nucleophilic substitutions or cyclizations (e.g., formyl group in 11g enables oxazole formation via TosMic reactions ).
- Amino Group (-NH₂): Provides a handle for amide bond formation or further derivatization, as seen in compound 5 .
- Halogens (e.g., -Br): Enable cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .
Substituent Variations at Other Positions
Key Observations:
Biological Activity
tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate (CAS Number: 1781647-67-3) is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O₂ |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | This compound |
| Synthetic Routes | Cyclization of cyano-substituted pyridine with hydrazine derivatives |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate the activity of various enzymes and receptors involved in critical biological pathways. Although detailed molecular targets are still under investigation, preliminary studies suggest potential interactions with kinases and other regulatory proteins.
Biological Activities
-
Antimicrobial Activity :
- Research indicates that compounds within the pyrazolopyridine family exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit bacterial growth and have antifungal effects against various strains.
-
Anticancer Properties :
- Several studies have explored the anticancer potential of pyrazolo[4,3-c]pyridines. Notably, compounds with similar structures have demonstrated inhibition of cancer cell proliferation in vitro and in vivo. For example:
Case Studies
- Synthesis and Evaluation :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended to confirm the structure of this compound?
- Answer : A combination of / NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction is critical. X-ray crystallography (e.g., C–C bond lengths of ~1.50 Å and N–C–N angles of ~120°) provides definitive confirmation of the pyrazolo-pyridine core and substituent positions . For NMR, the tert-butyl group typically appears as a singlet at ~1.4 ppm (), while the cyano group’s carbon resonates at ~115 ppm ().
Q. How should this compound be stored to ensure stability?
- Answer : Store under inert gas (argon/nitrogen) at –20°C in a desiccator to prevent hydrolysis of the tert-butyl carbamate and cyano groups. Avoid exposure to moisture, as the pyrazolo-pyridine core may degrade under acidic or basic conditions .
Q. What are common synthetic precursors for this compound?
- Answer : Key precursors include tert-butyl carbamate-protected amines, hydrazine derivatives for pyrazole ring formation, and cyano sources (e.g., cyanamide or KCN). For example, hydrazine hydrate and ethyl cyanoacetate are often used in cyclocondensation reactions to build the pyrazolo ring .
Advanced Research Questions
Q. How can low yields in the cyclization step of pyrazolo[4,3-c]pyridine synthesis be addressed?
- Answer : Optimize reaction conditions using catalytic iodine or acetic acid in ethanol under reflux (80–100°C). Monitor reaction progress via TLC or HPLC. Contradictory reports suggest varying catalyst efficacy (e.g., iodine vs. acetic acid), so systematic screening is advised .
Q. What role does the tert-butyl carbamate group play in derivatization reactions?
- Answer : The Boc group protects the amine during functionalization of the pyrazolo-pyridine core. For example, it can be selectively deprotected with TFA to enable coupling with electrophiles (e.g., sulfonyl chlorides or boronic acids) while preserving the cyano group .
Q. How do substituents like the cyano group influence crystal packing and bioactivity?
- Answer : X-ray studies show the cyano group participates in weak intermolecular interactions (C≡N···H–C), affecting crystal density and solubility. In kinase inhibitors, the cyano group enhances binding affinity by forming hydrogen bonds with ATP-binding pockets .
Q. How can structural ambiguities in NMR data be resolved?
- Answer : Use 2D NMR (e.g., - HSQC, - COSY) to assign overlapping signals. For instance, the methylene protons in the tetrahydro-pyridine ring often show complex coupling patterns that require advanced correlation techniques .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for derivatives: How to validate?
- Answer : Cross-check purity via HPLC (≥95% purity) and DSC (differential scanning calorimetry). Variations may arise from polymorphic forms or residual solvents. For example, tert-butyl derivatives can exhibit multiple crystal forms depending on recrystallization solvents (e.g., ethanol vs. hexane) .
Q. Conflicting bioactivity results in kinase inhibition assays: What factors contribute?
- Answer : Differences in assay conditions (e.g., ATP concentration, pH) or cell lines may alter IC values. Validate using standardized protocols (e.g., Eurofins KinaseProfiler) and compare with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines) .
Methodological Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| X-ray Bond Length (C–N) | 1.35–1.38 Å | |
| NMR (tert-butyl) | 1.4 ppm (singlet) | |
| Stability (pH 7.4) | >90% after 24 hours | |
| HPLC Purity | ≥98% (C18 column, MeOH/HO) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
